molecular formula C22H26N4O3S3 B2708066 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 899732-18-4

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2708066
CAS No.: 899732-18-4
M. Wt: 490.66
InChI Key: XQYOYXGMYDXSAG-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Exploration

A study by Prasad et al. (2018) explored the synthesis and structural characterization of a similar bioactive heterocycle, which was evaluated for antiproliferative activity. The compound was analyzed using various spectroscopic techniques and X-ray diffraction, revealing its crystal structure and molecular interactions (Prasad et al., 2018).

2. Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including compounds related to the chemical of interest, and evaluated their antimicrobial activity. The study found variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).

3. Synthesis and Biological Activity in Antimicrobial Context

Mhaske et al. (2014) focused on synthesizing a novel series of derivatives related to the chemical . These compounds were characterized by spectral methods and screened for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske et al., 2014).

4. Potential as Antipsychotic Agents

A study by Raviña et al. (2000) on conformationally restricted butyrophenones, which are structurally related to the chemical of interest, showed potential as antipsychotic agents. The compounds were evaluated for affinity with dopamine and serotonin receptors, suggesting their effectiveness in neuroleptic drugs (Raviña et al., 2000).

5. CB1 Cannabinoid Receptor Interaction

Research on a molecule structurally similar to the chemical examined its interaction with the CB1 cannabinoid receptor. The study used molecular orbital methods and pharmacophore models, providing insights into receptor-ligand interactions (Shim et al., 2002).

6. Selective Estrogen Receptor Modulator Properties

Palkowitz et al. (1997) discovered a novel compound, representing a class known as selective estrogen receptor modulators (SERMs). This study highlighted the compound's agonist and antagonist properties, particularly in estrogen-related biological contexts (Palkowitz et al., 1997).

7. 5-HT2 Antagonist Activity

Watanabe et al. (1992) synthesized compounds with a similar structure for testing as 5-HT2 and alpha 1 receptor antagonists. These compounds showed potential for application in psychiatric conditions (Watanabe et al., 1992).

Mechanism of Action

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-16-4-5-18-19(15-16)31-22(23-18)25-12-10-24(11-13-25)21(27)17-6-8-26(9-7-17)32(28,29)20-3-2-14-30-20/h2-5,14-15,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOYXGMYDXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.